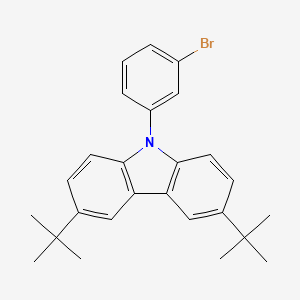
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a complex organic compound characterized by its bromophenyl group attached to a carbazole core, which is further substituted with tert-butyl groups at the 3 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the following steps:
Bromination: The starting material, carbazole, undergoes bromination to introduce the bromophenyl group.
Tert-Butylation: The brominated carbazole is then subjected to tert-butylation to add the tert-butyl groups at the 3 and 6 positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The use of automated systems and advanced monitoring technologies can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the bromophenyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carbazole derivatives with carbonyl groups.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Derivatives with different functional groups at the bromophenyl position.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its bromophenyl group makes it a versatile intermediate in various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and signaling pathways. Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicine, this compound can be explored for its therapeutic properties. Its ability to modulate biological processes makes it a candidate for the development of new drugs targeting specific diseases.
Industry: In the industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in electronic devices.
Mécanisme D'action
The mechanism by which 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure with the bromophenyl group at a different position.
9-(3-Bromophenyl)-carbazole: Similar structure without the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure without the bromophenyl group.
Uniqueness: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is unique due to the combination of the bromophenyl group and the tert-butyl groups, which confer specific chemical and physical properties. This combination enhances its reactivity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C26H28BrN |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
9-(3-bromophenyl)-3,6-ditert-butylcarbazole |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-10-12-23-21(14-17)22-15-18(26(4,5)6)11-13-24(22)28(23)20-9-7-8-19(27)16-20/h7-16H,1-6H3 |
Clé InChI |
AABBXDCTZYFJCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
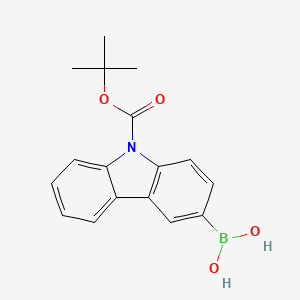
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
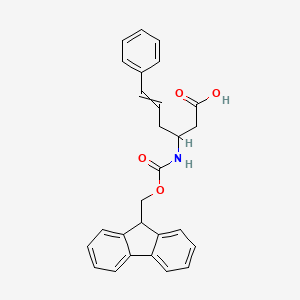
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
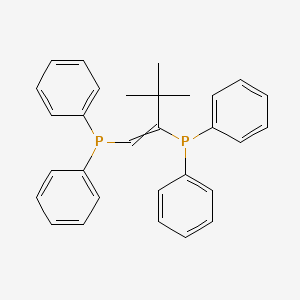
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
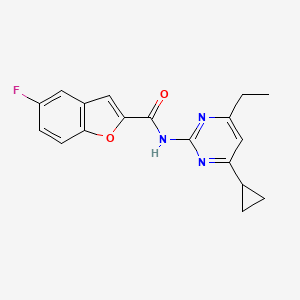
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
